molecular formula C30H21N3O2 B11631104 2-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one

2-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one

Cat. No.: B11631104
M. Wt: 455.5 g/mol
InChI Key: UFXYQECFGBHXSE-PLRJNAJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-oxoindoline with benzylidene derivatives under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the Z-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with carboxylic acid groups, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

2-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Research has shown that this compound exhibits anti-inflammatory, anticancer, and antimicrobial properties, making it a candidate for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinazolin-4-one: A simpler derivative with similar biological activities.

    1-benzyl-2-oxoindoline: Shares the indoline core structure and exhibits related biological properties.

    3-phenylquinazolin-4-one: Another quinazolinone derivative with comparable chemical reactivity.

Uniqueness

2-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one is unique due to its specific structural features, such as the Z-configuration and the presence of both indoline and quinazolinone moieties. These structural characteristics contribute to its distinct biological activities and make it a valuable compound for research and development.

Properties

Molecular Formula

C30H21N3O2

Molecular Weight

455.5 g/mol

IUPAC Name

2-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one

InChI

InChI=1S/C30H21N3O2/c34-29-25(23-15-8-10-18-27(23)32(29)20-21-11-3-1-4-12-21)19-28-31-26-17-9-7-16-24(26)30(35)33(28)22-13-5-2-6-14-22/h1-19H,20H2/b25-19-

InChI Key

UFXYQECFGBHXSE-PLRJNAJWSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6)/C2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.